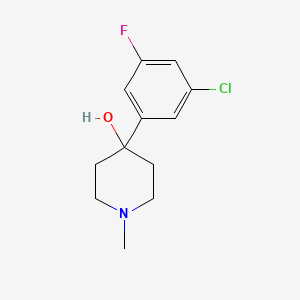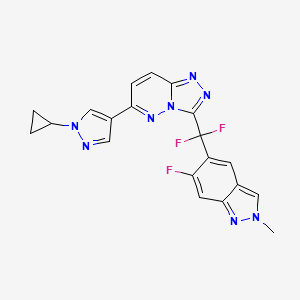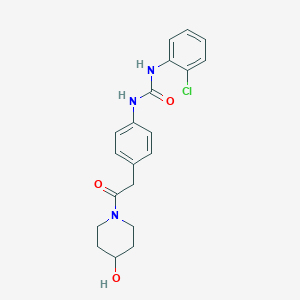![molecular formula C12H14O2 B2946352 2-[(Benzyloxy)methyl]cyclobutan-1-one CAS No. 294868-56-7](/img/structure/B2946352.png)
2-[(Benzyloxy)methyl]cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]cyclobutan-1-one is an organic compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereodivergent Syntheses : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a derivative of 2-[(Benzyloxy)methyl]cyclobutan-1-one, was achieved starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This process led to the production of enantiomeric β-amino acids and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported synthesis of β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Crystal Structure Analysis : The crystal structure of a compound derived from this compound, 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, was reported, demonstrating its potential for structural analysis in chemistry (Sarı et al., 2002).
Biological Activities and Applications
Cytotoxic Activities : Compounds derived from this compound, specifically norlignans and lignanamide from Peperomia tetraphylla, showed significant cytotoxic activities against various cancer cell lines, demonstrating their potential in medicinal chemistry (Li et al., 2012).
Photocatalysis in Organic Synthesis : Flavin derivatives, when irradiated with visible light, enabled efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition, demonstrating a new application of this compound derivatives in visible light photocatalysis (Mojr et al., 2015).
Antimicrobial Activity : Derivatives of benzofuran, synthesized using this compound, exhibited significant antimicrobial activity, particularly against Candida albicans, highlighting their potential in developing new antimicrobial agents (Koca et al., 2005).
Photocycloaddition in Organic Chemistry : Ethyl 2,3-dioxopyrrolidine-4-carboxylates, related to this compound, underwent [2+2] photoaddition with alkenes, yielding novel cycloadducts. These results are significant for understanding cycloaddition mechanisms in organic chemistry (Reid & Silva, 1983).
Miscellaneous Applications
- Coordination Polymers : Zinc(II) coordination polymers involving derivatives of this compound demonstrated interesting structural and luminescent properties, indicating potential applications in materials science (Dai et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(phenylmethoxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZONFNMAUYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
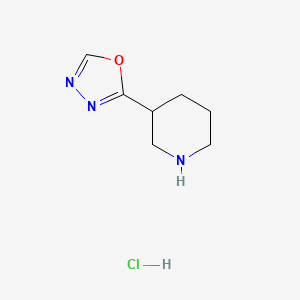
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
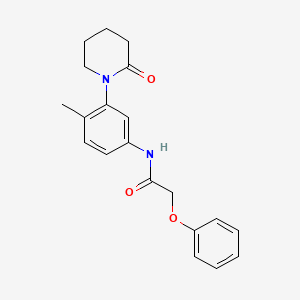
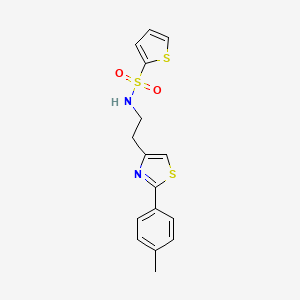
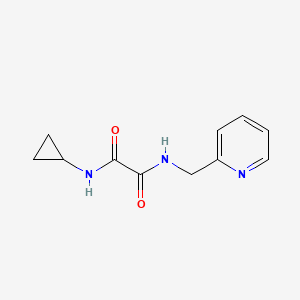

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)

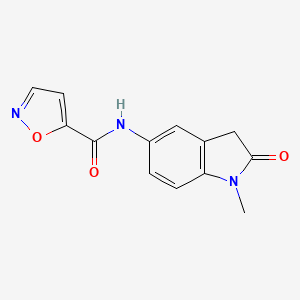
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
